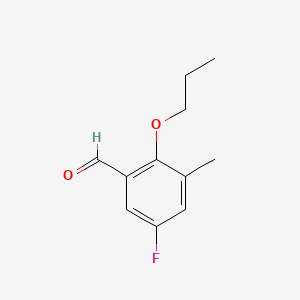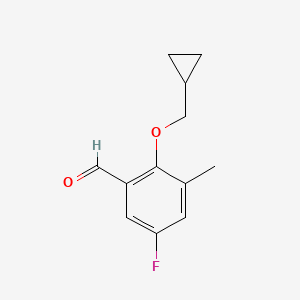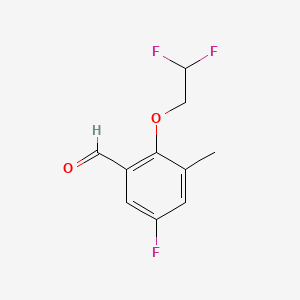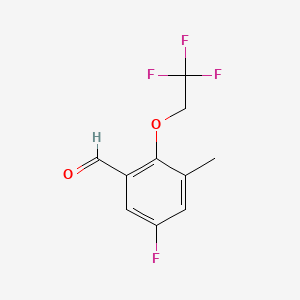![molecular formula C10H11ClIN3 B8201092 4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201092.png)
4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro and iodo substitution on the pyrrolopyrimidine ring, along with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Iodination: The compound is dissolved in dimethylformamide (DMF) and cooled to 0°C. N-Iodosuccinimide (NIS) is then added to the solution, and the reaction mixture is stirred at room temperature overnight.
Workup: After the reaction is complete, the mixture is poured into a saturated sodium thiosulfate solution, filtered, and washed with water.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to nucleotides.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. Due to its structural similarity to nucleotides, it can interact with enzymes and proteins involved in DNA and RNA synthesis. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-7-iodo-7-deazapurine
Comparison:
- Structural Differences: While 4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine has an isobutyl group, similar compounds may have different substituents, affecting their reactivity and applications.
- Reactivity: The presence of different functional groups can influence the types of reactions these compounds undergo and their suitability for specific applications.
- Applications: Each compound may have unique applications based on its structure and reactivity. For example, 6-Chloro-7-iodo-7-deazapurine is used in different contexts compared to this compound .
Properties
IUPAC Name |
4-chloro-5-iodo-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClIN3/c1-6(2)3-15-4-7(12)8-9(11)13-5-14-10(8)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBJQCVMRLFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1N=CN=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
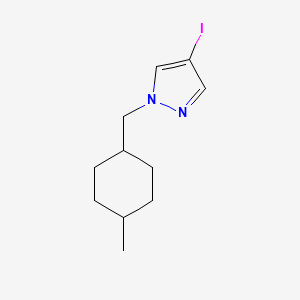
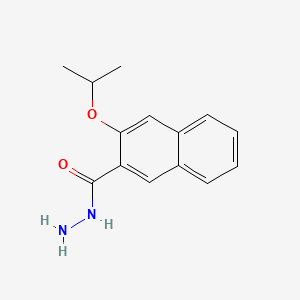
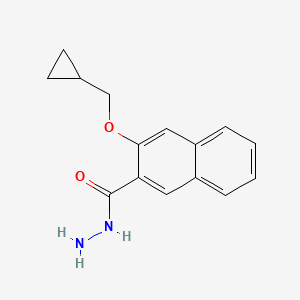
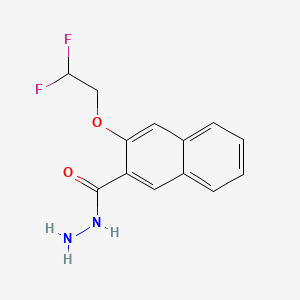
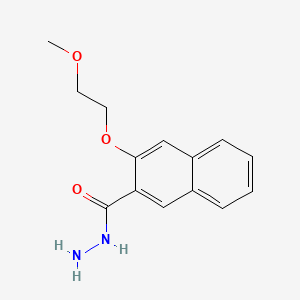
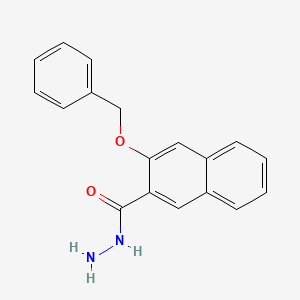
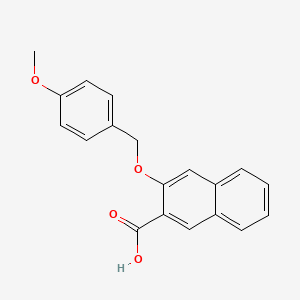
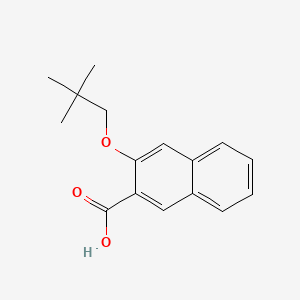
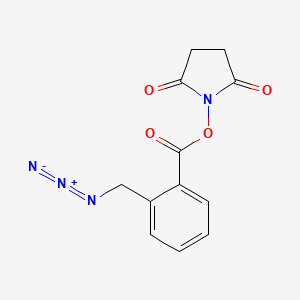
![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
